molecular formula C11H12O B12577546 [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene CAS No. 454251-32-2

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene

Katalognummer: B12577546
CAS-Nummer: 454251-32-2
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: OKXBTACBGUHVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene, also known as 1-methoxy-4-(1-methylcycloprop-2-en-1-yl)benzene, is an organic compound with the molecular formula C11H12O. This compound features a benzene ring substituted with a methoxy group and a methylcyclopropene moiety. It is a derivative of benzene and is known for its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene typically involves the reaction of 1-methylcycloprop-2-en-1-ylmethanol with methoxybenzene under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of starting materials, precise control of reaction conditions, and efficient separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1-Methylcycloprop-2-en-1-yl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, (1-methyl-2-cyclopropen-1-yl)-: A structurally related compound with similar reactivity.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Another benzene derivative with a different substituent pattern.

Uniqueness

[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene is unique due to its combination of a methoxy group and a methylcyclopropene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

454251-32-2

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

(1-methylcycloprop-2-en-1-yl)methoxybenzene

InChI

InChI=1S/C11H12O/c1-11(7-8-11)9-12-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI-Schlüssel

OKXBTACBGUHVEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=C1)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.